

6-Bromooxindole: A Marine-Derived Secondary Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: 6-Bromooxindole

Cat. No.: B126910

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

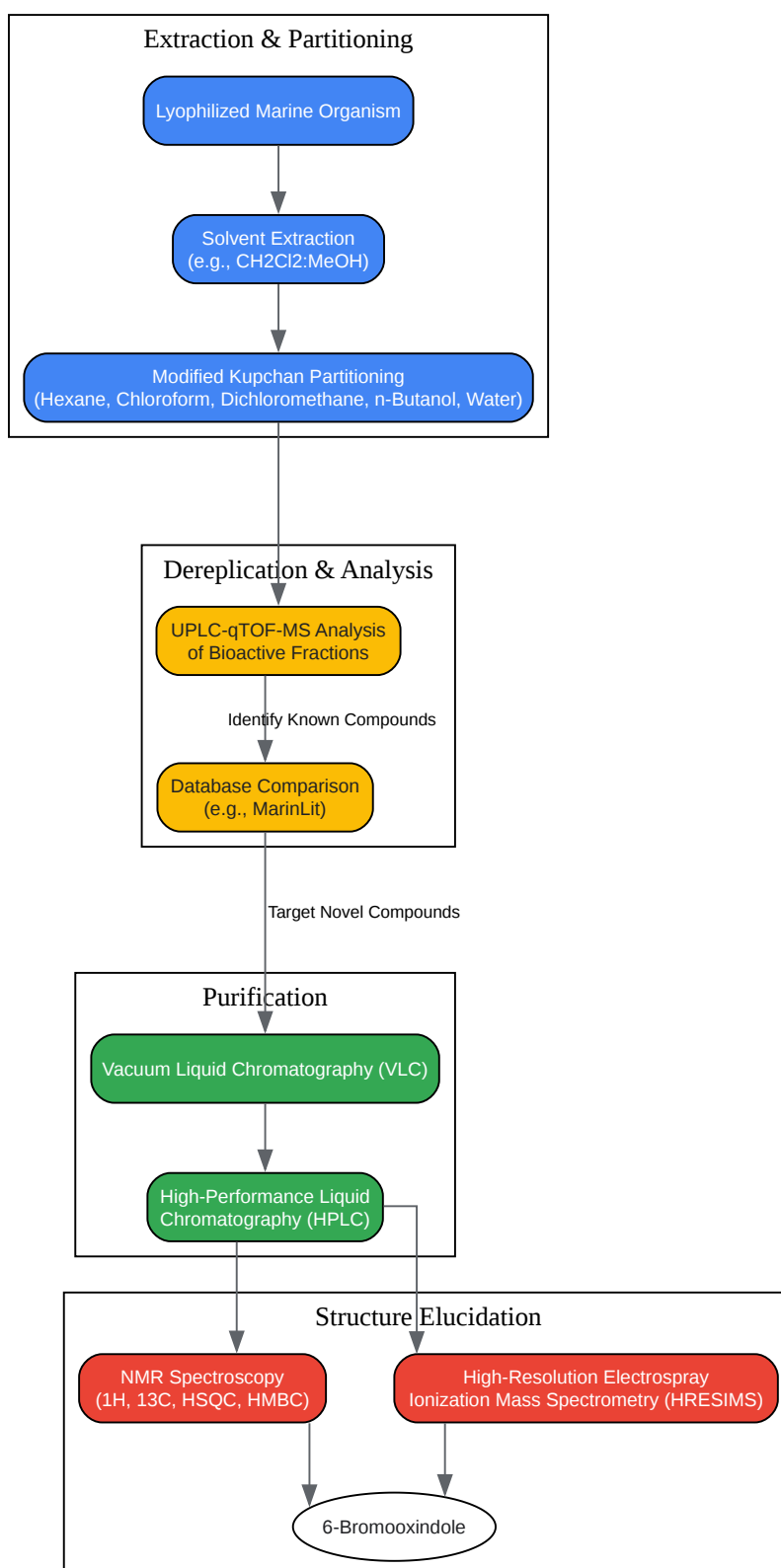
6-Bromooxindole is a halogenated indole alkaloid that has been identified as a secondary metabolite in various marine organisms, notably the sea squirt *Dendrodia skoogi*. This compound and its derivatives have garnered significant attention within the scientific community due to their diverse and potent biological activities. As a member of the bromoindole class of natural products, **6-bromooxindole** exhibits promising cytotoxic, anti-inflammatory, and antimicrobial properties, making it a molecule of interest for drug discovery and development. The presence of the bromine atom on the indole scaffold is believed to contribute significantly to its bioactivity. This technical guide provides a comprehensive overview of **6-bromooxindole**, including its isolation from marine sources, proposed biosynthetic pathway, and detailed experimental protocols for evaluating its biological effects.

Isolation and Structure Elucidation

The isolation of **6-bromooxindole** and related bromoindole alkaloids from marine invertebrates typically involves a multi-step process combining extraction, chromatographic separation, and advanced spectroscopic techniques for structure elucidation. While a specific protocol for **6-bromooxindole** from *Dendrodia skoogi* is not extensively detailed in the public domain, a general workflow can be established based on the successful isolation of similar compounds from other marine organisms, such as the sponge *Geodia barretti*.^{[1][2]}

General Isolation Workflow

A common approach for the isolation of bromoindole derivatives is outlined below. This process often begins with a dereplication strategy to rapidly identify known compounds and focus isolation efforts on novel or target molecules.



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Figure 1: General experimental workflow for the isolation and characterization of **6-bromooxindole**.

Experimental Protocols

1. Extraction and Partitioning (Modified Kupchan Method)[1]

- **Sample Preparation:** Lyophilize the frozen marine organism to remove water.
- **Extraction:** Macerate the dried material and extract exhaustively with a 1:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH) at room temperature. Combine and concentrate the extracts under reduced pressure to yield a crude gum.
- **Partitioning:** Subject the crude extract to a modified Kupchan liquid-liquid partitioning scheme to yield fractions of varying polarity (e.g., hexane, chloroform, dichloromethane, n-butanol, and water).

2. UPLC-qTOF-MS Based Dereplication[3]

- **Sample Preparation:** Dissolve the partitioned fractions in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration for injection.
- **Chromatography:** Perform chromatographic separation on a UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.8 μm). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- **Mass Spectrometry:** Analyze the eluent using a quadrupole time-of-flight (qTOF) mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Acquire data in a data-independent acquisition (DIA or MSE) mode to obtain both precursor and fragment ion information.
- **Data Analysis:** Process the acquired data using specialized software (e.g., UNIFI) and compare the exact masses and fragmentation patterns against natural product databases (e.g., MarinLit) to identify known compounds.

3. Purification[1]

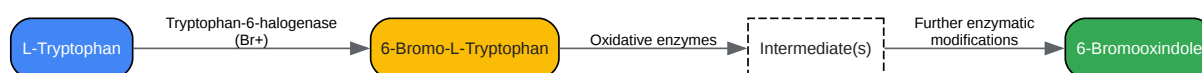
- Vacuum Liquid Chromatography (VLC): Subject the bioactive fractions containing unidentified or target compounds to VLC on silica or reversed-phase material for initial fractionation.
- High-Performance Liquid Chromatography (HPLC): Purify the VLC fractions using semi-preparative or analytical HPLC with a suitable column (e.g., C18) and a gradient or isocratic elution method to isolate pure compounds.

4. Structure Elucidation^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure.
- High-Resolution Mass Spectrometry (HRESIMS): Determine the elemental composition and exact mass of the isolated compound to confirm its molecular formula.

Biosynthesis of 6-Bromooxindole

The biosynthesis of bromoindoles in marine invertebrates is thought to originate from the amino acid L-tryptophan. While the precise enzymatic pathway for **6-bromooxindole** has not been fully elucidated, it is hypothesized to involve a series of enzymatic reactions including halogenation and oxidation. The initial step is likely the bromination of tryptophan at the C6 position by a tryptophan-6-halogenase. Subsequent enzymatic modifications could then lead to the formation of the oxindole core.



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Figure 2: Proposed biosynthetic pathway for **6-bromooxindole**.

Biological Activity of 6-Bromooxindole and Derivatives

6-Bromooxindole and related bromoindoles have demonstrated a range of biological activities, highlighting their therapeutic potential.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of bromoindole derivatives against various cancer cell lines.

Compound	Cell Line	Activity	IC ₅₀ (μM)	Reference
6-Bromooxindole	MDA-MB-231 (Breast)	Cytotoxic	74.41	

Experimental Protocol: MTT Cytotoxicity Assay[4][5][6][7]

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-4,000 cells per well and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **6-bromooxindole** (or other test compounds) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours.
- MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Bromoindole alkaloids isolated from the marine sponge *Geodia barretti* have been shown to modulate the secretion of cytokines from human dendritic cells (DCs).[1]

Compound	Cytokine	Effect	IC ₅₀ (μM)	Reference
Barettin	IL-12p40	Inhibition	21.0	[1]
Barettin	IL-10	Inhibition	11.8	[1]

Experimental Protocol: Anti-inflammatory Assay in Human Dendritic Cells[1]

- DC Generation: Generate monocyte-derived DCs from human peripheral blood mononuclear cells (PBMCs).
- Compound Treatment and Maturation: Treat immature DCs with the test compounds in the presence of a maturation stimulus (e.g., lipopolysaccharide - LPS).
- Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
- Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-12p40 and IL-10 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9][10]
- Data Analysis: Determine the effect of the compounds on cytokine secretion compared to the control (LPS-stimulated cells without compound).

Antimicrobial Activity

Derivatives of 6-bromoindole have also exhibited antimicrobial properties against various bacterial and fungal pathogens.

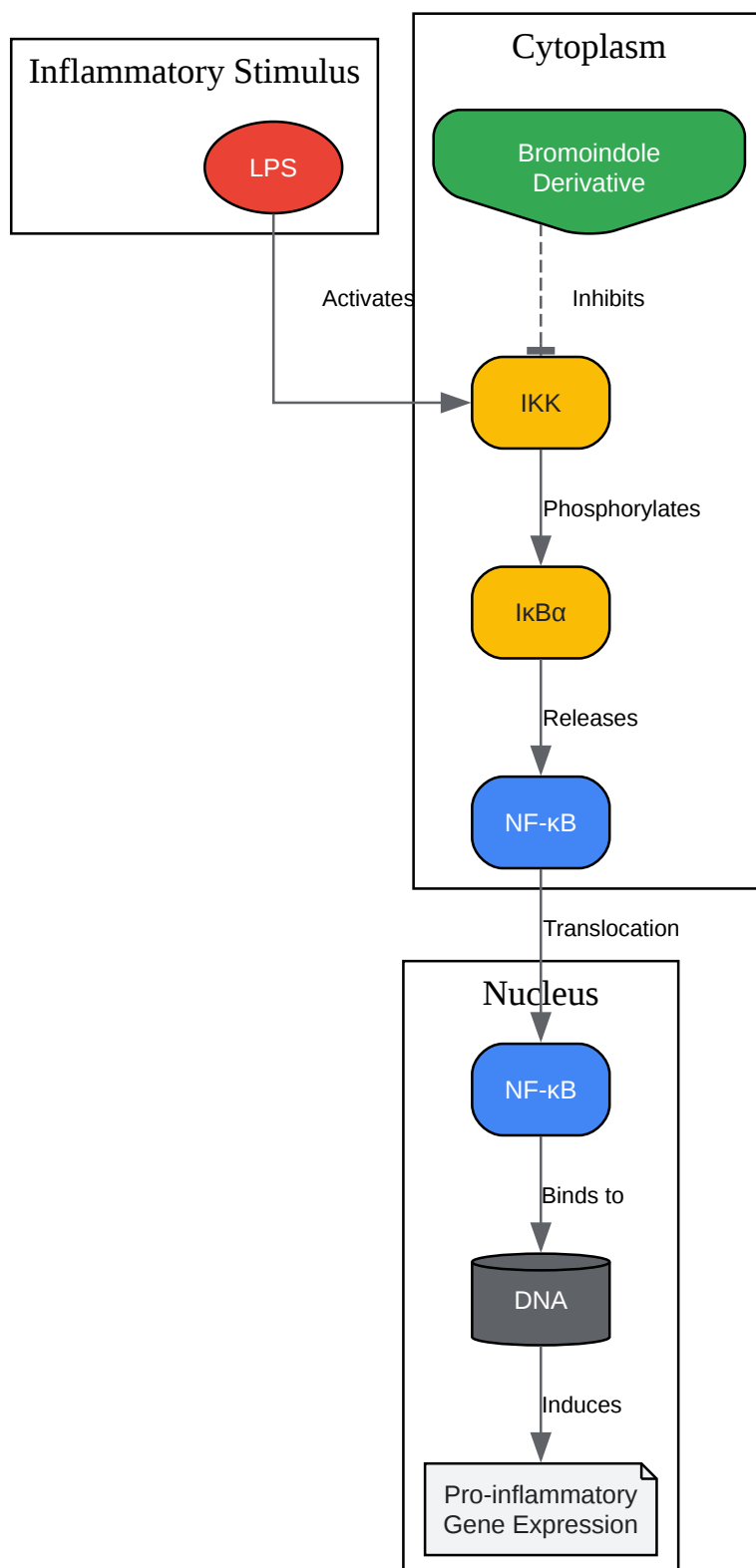
Compound	Microorganism	MIC (μg/mL)	Reference
2,2-bis(6-bromo-3-indolyl) ethylamine	Escherichia coli	8	[11][12]
2,2-bis(6-bromo-3-indolyl) ethylamine	Staphylococcus aureus	8	[11][12]
2,2-bis(6-bromo-3-indolyl) ethylamine	Klebsiella pneumoniae	8	[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[13][14][15]

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways

The biological activities of bromoindoles are often attributed to their interaction with key cellular signaling pathways. For instance, the anti-inflammatory effects of some brominated indoles are linked to the inhibition of the NF- κ B (Nuclear Factor kappa B) signaling pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.



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Figure 3: Inhibition of the NF-κB signaling pathway by bromoindole derivatives.

Conclusion

6-Bromooxindole and its structural analogs represent a promising class of marine natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, warrant further investigation. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating molecules, from their isolation and characterization to the detailed evaluation of their mechanisms of action. Future research focusing on the specific biosynthetic pathways and the identification of molecular targets will be crucial in advancing these marine-derived compounds from the laboratory to clinical applications.

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